8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H16ClNO and its molecular weight is 309.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalytic Applications
8-Ethyl-2-(4-methylphenyl)quinoline derivatives have been studied for their catalytic properties. For instance, ferrous and cobaltous chlorides bearing 2,8-bis(imino)quinolines have shown high activity in ethylene polymerization at high temperatures. These catalysts, with ligands containing ortho-methyl groups, exhibit unique properties such as high molecular weight polyethylenes with narrow molecular distribution (Zhang et al., 2010).
2. Structural and Optical Properties
Studies on the structural and optical properties of quinoline derivatives, such as 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5,6- dihydro - 4H-pyrano [3,2-c] quinoline-3- carbonitrile, have revealed insights into their polycrystalline nature and optical properties. These findings are significant in the field of material science and optical applications (Zeyada et al., 2016).
3. Photovoltaic Properties
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been explored, particularly their application in organic-inorganic photodiode fabrication. Studies have shown that these derivatives display significant photovoltaic properties, making them suitable for use in photodiode devices (Zeyada et al., 2016).
4. Anticancer Assessment
Research into the anticancer properties of 4-Hydroxyquinoline derivatives has been conducted. These compounds have shown cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drug development (Regal et al., 2020).
5. Synthetic Chemistry
The synthesis of quinoline derivatives, including 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, is an area of significant interest in synthetic chemistry. For example, the synthesis of half-titanocene 2-(1-(arylimino)ethyl)quinolin-8-olate chlorides demonstrates the versatility and potential applications of these compounds in polymerization and other chemical processes (Huang et al., 2011).
Properties
IUPAC Name |
8-ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-5-4-6-15-16(19(20)22)11-17(21-18(13)15)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOAIPOGDAYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675496 | |
Record name | 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160261-22-2 | |
Record name | 8-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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